4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine
Overview
Description
4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine is a complex organic compound that features a morpholine ring and a pyrimidine ring
Preparation Methods
The synthesis of 4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and aldehydes.
Introduction of the Hydrazine Group: The hydrazine group is introduced through a reaction with hydrazine hydrate.
Addition of the Nitro Group: The nitro group is added via nitration reactions using reagents like nitric acid.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving diethanolamine and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the pyrimidine or morpholine rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is utilized in the development of industrial chemicals and processes, including catalysts and intermediates for chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a pharmaceutical agent or a research tool.
Comparison with Similar Compounds
4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine can be compared with other similar compounds, such as:
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound shares the morpholine ring but differs in its overall structure and applications.
3-Methoxy-4-(morpholin-4-yl)aniline: Another compound with a morpholine ring, used in different chemical and biological contexts.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound features a morpholine ring and is studied for its unique chemical properties and biological activities.
Properties
IUPAC Name |
2,6-dimorpholin-4-yl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c27-26(28)16-3-1-2-15(12-16)14-20-23-17-13-18(24-4-8-29-9-5-24)22-19(21-17)25-6-10-30-11-7-25/h1-3,12-14H,4-11H2,(H,21,22,23)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKUQSUAWXDYHE-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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